molecular formula C8H8O3 B14461153 3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid CAS No. 72436-79-4

3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid

Cat. No.: B14461153
CAS No.: 72436-79-4
M. Wt: 152.15 g/mol
InChI Key: LBRQKHLXYUUUDQ-UHFFFAOYSA-N
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Description

3-Hydroxytetracyclo[3200~2,7~0~4,6~]heptane-2-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane: A structurally similar compound without the hydroxyl and carboxylic acid groups.

    Quadricyclane: Another tetracyclic compound with a different arrangement of carbon atoms.

Uniqueness

3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72436-79-4

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-hydroxytetracyclo[3.2.0.02,7.04,6]heptane-2-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-6-3-1-2(3)5-4(1)8(5,6)7(10)11/h1-6,9H,(H,10,11)

InChI Key

LBRQKHLXYUUUDQ-UHFFFAOYSA-N

Canonical SMILES

C12C3C1C(C4(C2C34)C(=O)O)O

Origin of Product

United States

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